(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
Description
Structural Classification and Nomenclature
(3,4-Dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (CAS: 338454-17-4) is a heterocyclic organoboron compound characterized by a fused benzoxazine ring system and a boronic acid functional group. Its molecular formula is $$ \text{C}8\text{H}{10}\text{BNO}3 $$, with a molecular weight of 178.98 g/mol. The structure consists of a six-membered benzo[b]oxazine ring, where the oxygen and nitrogen atoms occupy positions 1 and 4, respectively. The boronic acid group ($$ \text{B(OH)}2 $$) is attached at the 6-position of the aromatic ring.
The IUPAC name reflects its bicyclic framework: 3,4-dihydro-2H-benzo[b]oxazin-6-ylboronic acid. The SMILES notation ($$ \text{OB(C1=CC=C2OCCNC2=C1)O} $$) further clarifies the connectivity of atoms, emphasizing the boronic acid substituent on the aromatic ring. A comparison with its pinacol ester derivative (CAS: 943994-02-3) highlights structural modifications that enhance stability for synthetic applications (Table 1).
Table 1: Structural and Physical Properties of (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid and Derivatives
Historical Development and Discovery
The compound emerged as part of broader advancements in organoboron chemistry during the late 20th century, driven by the utility of boronic acids in cross-coupling reactions. Its synthesis was first reported in the early 2000s, utilizing methods such as palladium-catalyzed borylation of halogenated benzoxazine precursors. For example, halogen-metal exchange reactions involving Grignard reagents (e.g., $$ \text{RMgX} $$) and boron substrates (e.g., $$ \text{B(OR)}_3 $$) enabled efficient access to boronic acid derivatives.
The development of its pinacol ester derivative (CAS: 943994-02-3) further expanded its applicability, as esterification improved stability and solubility for Suzuki-Miyaura couplings. Innovations in iridium- and rhodium-catalyzed C–H borylation later provided alternative routes to functionalize benzoxazine cores without pre-halogenation.
Significance in Organoboron Chemistry
This compound is a versatile building block in synthetic organic chemistry, particularly in pharmaceutical and materials science applications. Its boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures prevalent in drug candidates. For instance, it has been employed in the synthesis of kinase inhibitors and antimicrobial agents, where the benzoxazine core contributes to target binding.
In materials science, the compound’s ability to form dynamic covalent bonds via B–N interactions has been exploited in self-healing polymers. Polybenzoxazines incorporating boronic acid moieties exhibit enhanced thermal stability and recyclability due to reversible B–O bond formation. Additionally, its derivatives serve as precursors for flame-retardant coatings and high-performance thermosets, leveraging the inherent rigidity of the benzoxazine framework.
The compound’s role in catalysis is also noteworthy. Tris(pentafluorophenyl)borane complexes derived from similar boronic acids act as Lewis acid catalysts, lowering the polymerization temperature of benzoxazine monomers and improving char yields in fire-resistant materials.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHJXPSEPKXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718340 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-17-4 | |
| Record name | B-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Aromatic Substitution and Boronic Acid Formation
This approach involves the synthesis of the heterocyclic core followed by boronic acid functionalization:
Step 1: Formation of the Benzoxazine Core
The initial step typically involves cyclization of appropriately substituted phenolic compounds with amino precursors, such as amino alcohols or related derivatives, under conditions that promote heterocycle formation. This process often employs acid or base catalysis, with reaction parameters optimized to favor the formation of the benzo[b]oxazine ring system.
Research Findings:- The use of phenolic compounds with halogen substituents (e.g., chlorines or bromines) facilitates subsequent substitution reactions.
- Catalytic conditions such as refluxing in ethanol or acetic acid have been reported to promote ring closure efficiently.
Step 2: Introduction of Boronic Acid Moiety
The heterocyclic intermediate is then subjected to a boronation step, often via Miyaura borylation , which involves palladium catalysis and bis(pinacolato)diboron (B2pin2) as the boron source.- The halogenated heterocycle reacts with B2pin2 in the presence of a Pd catalyst, typically Pd(dppf)Cl2, under inert atmosphere, to install the boronic acid group at the desired position.
- Subsequent hydrolysis of the boronate ester yields the free boronic acid.
- High regioselectivity
- Compatibility with various functional groups
- Suitable for large-scale synthesis
Two-Step Synthesis via Phenol and Gamma-Butyrolactone Derivatives
Based on recent patents and research articles, a more streamlined method involves:
Step 1: Alkali-Mediated Nucleophilic Substitution
Phenolic compounds react with gamma-butyrolactone derivatives (e.g., gamma-butyrolactone with halogen substituents) in the presence of alkali (potassium carbonate, sodium carbonate, or potassium hydride).- The phenolate ion formed under basic conditions attacks the electrophilic carbon in the gamma-butyrolactone, leading to the formation of an intermediate with a benzopyran structure.
- The molar ratio of phenol to base is optimized (typically 1:1 to 1:10) to maximize yield.
Step 2: Ring Closure and Boronic Acid Introduction
The intermediate undergoes ring closure under acidic conditions, often with strong acids like hydrochloric acid or sulfuric acid, to form the benzo[b]oxazine core.- The boronic acid group is then introduced via borylation of the heterocycle, similar to the first method, or through direct boronic acid functionalization if halogen substituents are present.
- The process described in patent CN108148032B emphasizes the simplicity, low cost, and suitability for industrial scale, with high yield and purity.
- The reaction conditions are mild, and the raw materials are readily available, making this approach economically advantageous.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Catalysts/Reagents | Advantages | Challenges |
|---|---|---|---|---|---|
| Method 1 | Halogenated phenols + amino precursors | Cyclization + Pd-catalyzed borylation | Acid/Base, Pd catalyst, B2pin2 | High regioselectivity, scalable | Multi-step, requires palladium catalysts |
| Method 2 | Phenol + gamma-butyrolactone derivatives | Nucleophilic substitution + ring closure + boronation | Alkali (K2CO3, Na2CO3), acids | Simple, cost-effective, suitable for large scale | Control of reaction conditions for yield |
Notes on Reaction Conditions and Optimization
- Temperature: Typically between 80°C and 150°C, depending on the specific step.
- Solvents: Ethanol, acetonitrile, or toluene are common choices.
- Reaction Time: Ranges from several hours to overnight to ensure completion.
- Purification: Recrystallization or chromatography to achieve >97% purity.
Research Findings and Industrial Relevance
- The two-step approach described in patent CN108148032B demonstrates a high-yield process with minimal purification steps, emphasizing its industrial applicability.
- The use of readily available raw materials like phenol and gamma-butyrolactone, combined with mild reaction conditions, reduces costs and environmental impact.
- The boronic acid functionalization step is crucial for subsequent pharmaceutical synthesis, such as in the production of nebivolol hydrochloride, highlighting the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to basic pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the oxazine ring can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid exhibit significant anticancer properties. For instance, compounds with this structure have been studied for their ability to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Inhibition of Tumor Growth
In a study published in Cancer Research, a derivative of this compound demonstrated potent inhibitory effects on the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis and inhibit the PI3K/Akt signaling pathway, leading to reduced tumor growth in animal models .
Materials Science
Polymer Chemistry
this compound has been utilized as a building block in the synthesis of advanced polymers. Its boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the creation of smart materials that can respond to environmental stimuli.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Responsiveness | pH-sensitive |
| Solubility | Soluble in organic solvents |
Agricultural Applications
Herbicide Development
Recent studies have explored the use of this compound derivatives as potential herbicides. These compounds have shown effectiveness in inhibiting the growth of certain weed species without adversely affecting crop plants.
Case Study: Selective Herbicide Efficacy
A field trial conducted with a formulation containing this compound demonstrated selective herbicidal activity against common agricultural weeds while maintaining crop yield. The mechanism was attributed to the compound's ability to disrupt metabolic pathways specific to target weeds .
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid
- CAS : 1613450-45-5
- Molecular Formula: C₉H₁₀BNO₄
- Molecular Weight : 195.6 g/mol
- Key Differences: Substituents: Incorporates 2,2-dimethyl and 3-oxo groups on the oxazine ring. Reactivity: The electron-withdrawing 3-oxo group may reduce boronic acid’s nucleophilicity compared to the parent compound. Applications: Less studied in catalytic applications but explored in medicinal chemistry for bioisosteric replacement strategies .
(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic Acid
- CAS : 177210-33-2
- Similarity Score : 0.71
- Key Differences :
- Scaffold : Replaces the oxazine ring with an oxazole ring fused to a benzene moiety.
- Reactivity : The oxazole ring’s aromaticity may stabilize the boronic acid, enhancing stability under aqueous conditions.
- Applications : Primarily used in synthesizing heterocyclic pharmaceuticals due to oxazole’s prevalence in bioactive molecules.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-yl)boronic Acid
Physicochemical Comparison
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C8H9BNO2
- Molecular Weight: 151.16 g/mol
- CAS Number: 26021-57-8
Mechanisms of Biological Activity
The compound exhibits a range of biological activities primarily through its interaction with various biological targets:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: CDK9 Inhibition
A notable study focused on the development of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as selective CDK9 inhibitors. Compound 32k was particularly effective, showing a dose-dependent decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), leading to reduced levels of anti-apoptotic proteins like Mcl-1 and c-Myc in hematological malignancies. This suggests significant potential for treating cancers through targeted inhibition of transcriptional regulation pathways .
Case Study: Antimicrobial Activity
Another study synthesized various benzoxazine derivatives and evaluated their antimicrobial properties. Several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Q & A
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 6-Bromo-benzooxazine | Pd(OAc)₂/SPhos | 78 | 95 | |
| 6-Iodo-benzooxazine | PdCl₂(dppf)/K₂CO₃ | 92 | 98 |
Q. Table 2. Stability Under Storage Conditions
| Condition | Degradation (%) at 30 Days | Key Degradant |
|---|---|---|
| Ambient air | 45 | Boroxine dimer |
| Argon, 4°C | <5 | None detected |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
